N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(13-8-9-13)20-18-19-11-15(22-18)10-14-6-3-5-12-4-1-2-7-16(12)14/h1-7,11,13H,8-10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGPUZZBYPXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of 5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine: This intermediate can be synthesized by reacting naphthalen-1-ylmethylamine with a thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has a range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.
Mechanism of Action
The mechanism of action of N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, thereby exerting its antifungal effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Functional Group Analysis
Thiazole Core : All compounds share a 1,3-thiazole ring, which provides a rigid scaffold for substituent positioning.
5-Position Modifications: Naphthalen-1-ylmethyl (Target, SirReal2): Enhances π-π stacking in hydrophobic binding pockets . Pyrimidinyl-piperazinyl anilino (Antimalarial analog): Introduces hydrogen-bonding and solubility via the piperazine group . Boronic ester (Synthetic intermediate): Facilitates cross-coupling reactions for further derivatization .
2-Position Modifications :
- Cyclopropanecarboxamide (Target, Antimalarial analog, Soquelitinib): The cyclopropane ring increases metabolic stability by resisting oxidative degradation.
- Sulfanylacetamide (SirReal2): The sulfur atom and pyrimidine group may enhance interactions with zinc-containing enzymes like sirtuins .
Biological Activity
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a naphthalene unit, which is known to influence its biological properties. The cyclopropanecarboxamide group enhances its pharmacological profile by potentially improving binding affinity to biological targets.
Antitumor Activity
Several studies have investigated the antitumor potential of thiazole derivatives, including those similar to this compound. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines:
- Mechanism : The thiazole ring is crucial for cytotoxicity, with substitutions on the phenyl ring significantly affecting activity. For instance, compounds with electron-donating groups at specific positions have shown enhanced activity against cancer cells .
- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that structural modifications can lead to potent antitumor agents .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antibacterial properties:
- Mechanism : The antibacterial efficacy is often attributed to the presence of functional groups that enhance interaction with bacterial cell membranes or inhibit vital bacterial enzymes .
- Research Findings : In a comparative study, several thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substitutions on the thiazole ring were essential for this activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Increased cytotoxicity |
| Presence of halogens | Variable effects depending on position |
| N-acyl substitution | Enhanced antibacterial properties |
These findings suggest that careful modification of the compound's structure could lead to improved therapeutic profiles.
Q & A
Q. What synthetic strategies are optimal for constructing the thiazole core in N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide?
The thiazole ring is typically synthesized via cyclocondensation reactions. For example, copper-catalyzed 1,3-dipolar cycloaddition between alkyne and azide precursors can form triazole intermediates (as seen in analogous compounds), followed by functionalization to introduce the naphthalene-methyl group . Alternatively, Hantzsch thiazole synthesis using α-haloketones and thioureas may be adapted, with careful optimization of reaction conditions (e.g., solvent, temperature) to improve yield and purity . Post-synthetic modifications, such as alkylation or amidation, can introduce the cyclopropanecarboxamide moiety.
Q. How can structural validation be performed for this compound?
Key techniques include:
- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, thiazole C-N at ~1300 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and connectivity (e.g., naphthalene protons at δ 7.2–8.4 ppm, cyclopropane carbons at ~52 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₃OS: 348.11; observed: 348.09) .
- X-ray crystallography : Use SHELX or ORTEP-3 for single-crystal structure determination, ensuring correct stereochemistry and bond lengths .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Test SIRT2 inhibition (IC₅₀) using fluorogenic substrates (e.g., SirReal2 analogs in showed SIRT2 selectivity).
- Cell viability assays : Screen for anticancer activity against cancer cell lines (e.g., MTT assay) .
- Antimicrobial testing : Use broth microdilution to determine MIC against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do steric and electronic effects of the naphthalene-methyl group influence structure-activity relationships (SAR)?
Computational docking (e.g., AutoDock Vina) can model interactions between the naphthalene group and hydrophobic pockets in target proteins (e.g., SIRT2). Compare analogs with bulkier substituents (e.g., adamantane) or electron-withdrawing groups to assess potency changes. Experimental validation via IC₅₀ shifts in enzyme assays can reveal steric tolerance thresholds .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Crystallographic validation : Use SHELXL refinement to resolve discrepancies in bond lengths/angles .
- Dynamic NMR : Detect conformational flexibility (e.g., cyclopropane ring puckering) that may explain differences between solid-state (X-ray) and solution (NMR) structures .
- DFT calculations : Optimize geometry and compare theoretical vs. experimental spectra .
Q. How can metabolic stability be improved without compromising target affinity?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism.
- Isotope labeling : Use ¹⁴C or ³H tracers in pharmacokinetic studies to track metabolic pathways .
- SAR-driven modifications : Replace metabolically labile groups (e.g., methyl on thiazole) with halogenated or deuterated analogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
